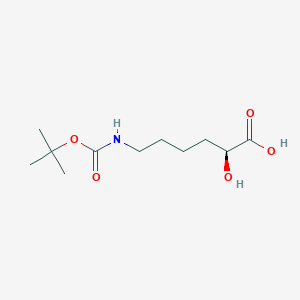

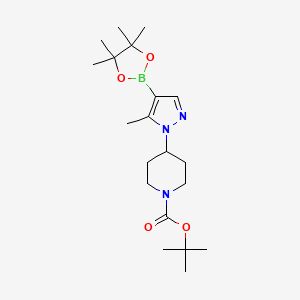

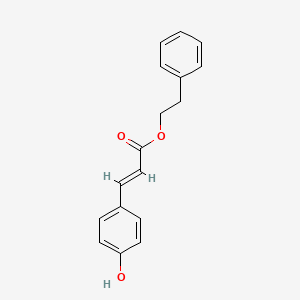

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid

説明

“(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid” is an amino acid derivative that is protected by a Boc (tert-butoxycarbonyl) group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This protection prevents unwanted reactions during the synthesis process .

Synthesis Analysis

The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The synthesis of Boc-protected amino acids is a well-established process in the field of peptide synthesis .Chemical Reactions Analysis

The Boc group in “(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid” can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .科学的研究の応用

Biomedical Applications of Poly(amino acid)s

Polymers consisting of amino acid building blocks, such as L-lysine, L-glutamic acid, and L-aspartic acid, have garnered interest for their biocompatibility, biodegradability, and metabolizable degradation products. These polymers find applications in drug and gene delivery systems due to their ability to form highly branched structures, offering a non-viral vector for gene delivery and a potential for inhalable drug delivery systems. The focus has largely been on the polycationic poly(L-lysine) for nucleic acid delivery, highlighting the versatility and potential of amino acid-based polymers in biomedical applications (Thompson & Scholz, 2021).

Antioxidant and Anti-inflammatory Activities of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs), including caffeic acid, possess significant antioxidant and anti-inflammatory properties. These compounds, found in various natural sources, have been extensively studied for their biological activities, which include modulating oxidative stress and inflammation pathways. The structure-activity relationship (SAR) studies of HCAs suggest that modifications to the aromatic ring and carboxylic function can enhance their antioxidant activities. Such insights could inform the development of related compounds, including (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid, for therapeutic applications (Razzaghi-Asl et al., 2013).

Applications in Cosmetic and Dermatological Formulations

The exploration of amino acids and their derivatives, such as hydroxycinnamic acids, in cosmetic formulations, has highlighted their potential as antioxidants, anti-collagenase, and anti-inflammatory agents. These activities, along with UV protective effects, suggest that compounds like (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid could find valuable applications in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmetic products. The challenges related to their stability and bioavailability are critical considerations for their formulation and efficacy (Taofiq et al., 2017).

作用機序

The mechanism of action for Boc-protected amino acids involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

将来の方向性

特性

IUPAC Name |

(2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQWPQYVVKUEPV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)

![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)